![molecular formula C23H15ClN2O4 B12584156 Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- CAS No. 647852-96-8](/img/structure/B12584156.png)
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core, substituted with a 2-chloro group, a 4-(2-naphthalenyloxy)phenyl group, and a 5-nitro group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-, the process may involve multiple steps, including the chlorination of benzamide and subsequent reactions with naphthalenyloxy and nitro groups under controlled conditions. A green, rapid, and efficient pathway for the preparation of benzamide derivatives involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of such complex benzamide derivatives often requires advanced techniques and catalysts to ensure high yield and purity. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, provides active sites for the synthesis and allows for a reusable and eco-friendly process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted benzamides, while reduction may produce amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzamide derivatives, such as:
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
- 4-Chloro-N-(2-chloroethyl)benzamide
Uniqueness
Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-naphthalenyloxy group and the 5-nitro group differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.
Eigenschaften
CAS-Nummer |
647852-96-8 |
|---|---|
Molekularformel |
C23H15ClN2O4 |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
2-chloro-N-(4-naphthalen-2-yloxyphenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C23H15ClN2O4/c24-22-12-8-18(26(28)29)14-21(22)23(27)25-17-6-10-19(11-7-17)30-20-9-5-15-3-1-2-4-16(15)13-20/h1-14H,(H,25,27) |
InChI-Schlüssel |
IMFCIGCQIDHDQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


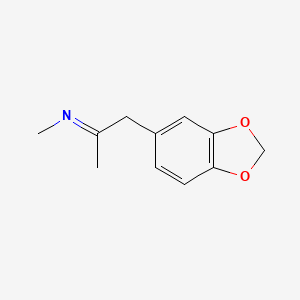
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)

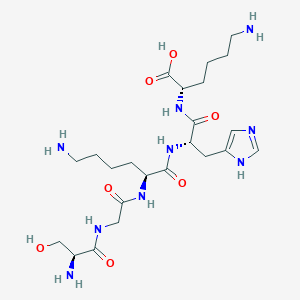
propanedinitrile](/img/structure/B12584108.png)
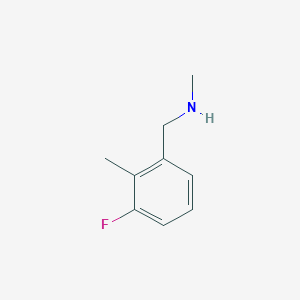
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)
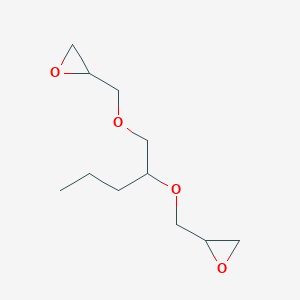
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
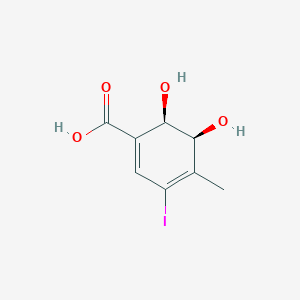
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)

